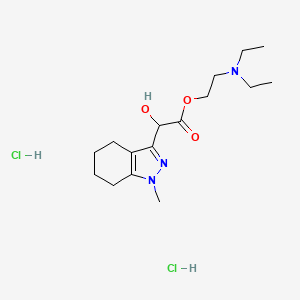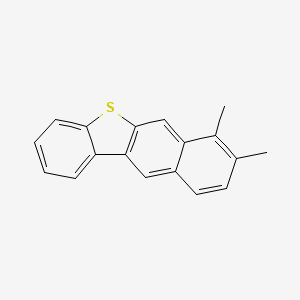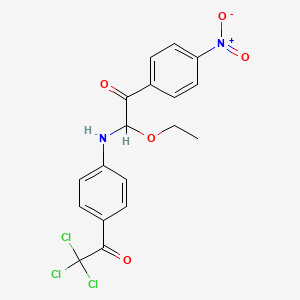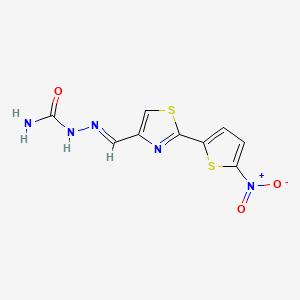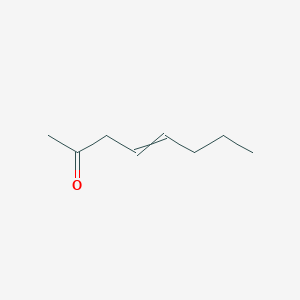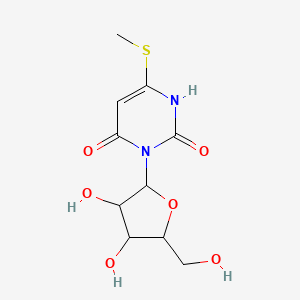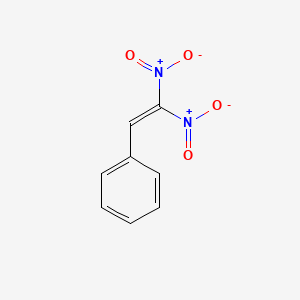
Benzene, (2,2-dinitroethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (2,2-dinitroethenyl)-: is an organic compound with the molecular formula C8H6N2O4 It is a derivative of benzene, where two nitro groups are attached to an ethenyl group, which is then bonded to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2,2-dinitroethenyl)- typically involves the nitration of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions often require controlled temperatures to ensure the selective introduction of nitro groups .
Industrial Production Methods: Industrial production of Benzene, (2,2-dinitroethenyl)- may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: Benzene, (2,2-dinitroethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of Benzene, (2,2-dinitroethenyl)- can yield Benzene, (2,2-diaminoethenyl)- .
Scientific Research Applications
Benzene, (2,2-dinitroethenyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, explosives, and other industrial chemicals
Mechanism of Action
The mechanism by which Benzene, (2,2-dinitroethenyl)- exerts its effects involves its interaction with molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biochemical pathways being activated or inhibited .
Comparison with Similar Compounds
- Benzene, (2-nitroethenyl)-
- Benzene, (2,4-dinitroethenyl)-
- Benzene, (2,6-dinitroethenyl)-
Uniqueness: Benzene, (2,2-dinitroethenyl)- is unique due to the specific positioning of its nitro groups, which influences its reactivity and applications. Compared to other nitrobenzene derivatives, it offers distinct advantages in certain chemical reactions and industrial processes .
Properties
CAS No. |
34132-10-0 |
|---|---|
Molecular Formula |
C8H6N2O4 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
2,2-dinitroethenylbenzene |
InChI |
InChI=1S/C8H6N2O4/c11-9(12)8(10(13)14)6-7-4-2-1-3-5-7/h1-6H |
InChI Key |
FLHHXRRHNQZUGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14690059.png)
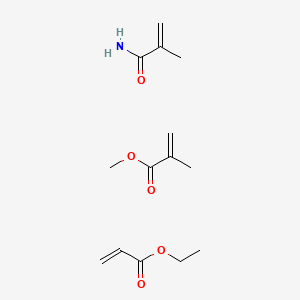
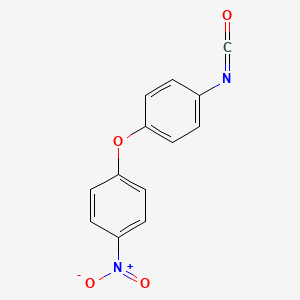
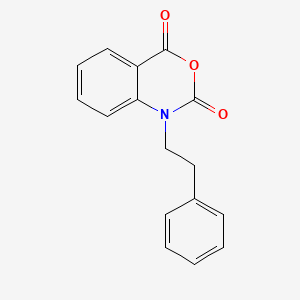
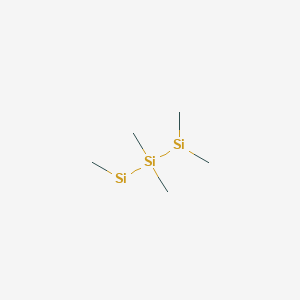
![nonacyclo[18.14.2.02,11.04,9.012,36.013,18.021,26.027,35.029,34]hexatriaconta-1(35),2,4,6,8,10,12(36),13,15,17,19,21,23,25,27,29,31,33-octadecaene](/img/structure/B14690099.png)
